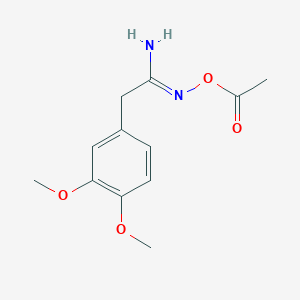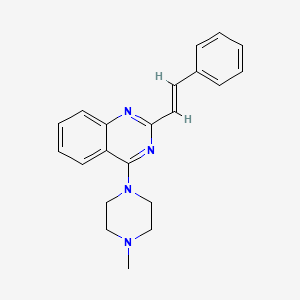![molecular formula C16H19FN2O4S B5909290 N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine, commonly known as AFM or AFM13, is a synthetic molecule used in scientific research for its potential medical applications.
作用機序
AFM works by bringing NK cells and cancer cells into close proximity, triggering NK cell-mediated killing of cancer cells. AFM binds to both CD16A on NK cells and CD30 on cancer cells, leading to the formation of a synapse between the two cells. This synapse triggers the release of cytotoxic granules from the NK cells, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
AFM has been shown to induce NK cell-mediated killing of cancer cells in vitro and in vivo. It has also been shown to enhance the production of cytokines and chemokines, which can further stimulate the immune response against cancer cells. AFM has a half-life of approximately 6-8 hours in humans and is eliminated primarily through renal excretion.
実験室実験の利点と制限
AFM has several advantages for lab experiments, including its ability to induce NK cell-mediated killing of cancer cells and its potential for use in bispecific antibody therapy. However, AFM has some limitations, including its short half-life and the need for further optimization to improve its efficacy and safety.
将来の方向性
There are several future directions for AFM research, including:
1. Optimization of AFM for improved efficacy and safety
2. Development of AFM-based bispecific antibody therapies for the treatment of CD30-positive cancers
3. Investigation of AFM's potential for use in combination with other cancer therapies
4. Exploration of AFM's potential for use in other immune-related diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, AFM is a synthetic molecule with potential medical applications, particularly in the treatment of CD30-positive cancers. AFM works by inducing NK cell-mediated killing of cancer cells and has shown promising results in preclinical studies. While AFM has several advantages for lab experiments, further optimization is needed to improve its efficacy and safety. There are several future directions for AFM research, including the development of AFM-based bispecific antibody therapies and investigation of its potential for use in other immune-related diseases.
合成法
AFM is synthesized by reacting 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This is then reacted with N-acetylmethionine to form AFM. The final product is purified using chromatography techniques.
科学的研究の応用
AFM has been extensively studied for its potential use in cancer treatment. It is a bispecific antibody that targets both CD16A on natural killer (NK) cells and CD30 on cancer cells. AFM binds to both receptors, bringing them into close proximity and triggering NK cell-mediated killing of cancer cells. AFM has shown promising results in preclinical studies for the treatment of Hodgkin's lymphoma, non-Hodgkin's lymphoma, and other CD30-positive cancers.
特性
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c1-10(20)18-14(9-11-3-5-12(17)6-4-11)15(21)19-13(16(22)23)7-8-24-2/h3-6,9,13H,7-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYMSVBLJQCFU-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)

![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)


![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)
